

## Initial Safety Profile of Rhenium-186 Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety profile of two prominent **Rhenium-186** (186Re) compounds: 186Re-HEDP (hydroxyethylidene diphosphonate) and 186Re-Nanoliposomes (186RNL). The information presented is collated from preclinical studies and early-phase clinical trials, focusing on toxicology, biodistribution, and dosimetry.

# Rhenium-186 Hydroxyethylidene Diphosphonate (186Re-HEDP)

<sup>186</sup>Re-HEDP is a radiopharmaceutical developed for the palliation of pain from bone metastases.[1] Its safety has been evaluated in several Phase I and II clinical trials.

### **Clinical Safety Profile**

The primary dose-limiting toxicity of <sup>186</sup>Re-HEDP is myelosuppression, specifically thrombocytopenia.[2][3] Other reported side effects are generally mild to moderate and transient.

Table 1: Summary of Non-Hematological Adverse Events with 186Re-HEDP



| Adverse Event               | Incidence                        | Severity         | Onset/Duratio<br>n                                                | Notes                                                                    |
|-----------------------------|----------------------------------|------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------|
| Transient Pain<br>Flare     | 38% - 50%[2][4]                  | Mild to Moderate | Typically within the first week, lasting for no more than 1 week. | An increase in pain intensity of more than 25% over baseline.            |
| Nausea                      | Reported[1]                      | Mild             | -                                                                 | -                                                                        |
| Fatigue                     | Reported[1]                      | Mild             | -                                                                 | -                                                                        |
| Neurological<br>Dysfunction | 2 cases reported in one study[5] | Transient        | -                                                                 | Relationship to  186Re-HEDP  therapy was not  definitively  established. |

Table 2: Hematological Toxicity of <sup>186</sup>Re-HEDP in a Phase I Dose-Escalation Study (Metastatic Breast Cancer)[3]

| Administered<br>Activity (MBq) | Number of Patients | Grade 3 Platelet<br>Toxicity | Grade 4 Platelet<br>Toxicity |
|--------------------------------|--------------------|------------------------------|------------------------------|
| 1295 (35 mCi)                  | 3                  | 0                            | 0                            |
| 1850 (50 mCi)                  | 3                  | 0                            | 0                            |
| 2405 (65 mCi)                  | 3                  | 0                            | 0                            |
| 2960 (80 mCi)                  | 3                  | 1                            | 1                            |

Maximum Tolerated Administered Activity in this study was determined to be 2405 MBq (65  $\,$  mCi).[3]

Table 3: Hematological Toxicity of <sup>186</sup>Re-HEDP in a Phase I Dose-Escalation Study (Metastatic Prostate Cancer)[5]



| Administered Activity (MBq) | Number of Patients | Grade 3<br>Thrombocytopenia |
|-----------------------------|--------------------|-----------------------------|
| 1295                        | ≥3                 | 0                           |
| 1850                        | ≥3                 | 0                           |
| 2405                        | ≥3                 | 0                           |
| 2960                        | ≥3                 | 0                           |
| 3515                        | ≥3                 | 2                           |

Maximum Tolerated Dose in this study was determined to be 2960 MBq.[5] Leucopenia was reported to be of minor significance.[5]

### **Biodistribution and Dosimetry**

Following intravenous administration, <sup>186</sup>Re-HEDP localizes to areas of high bone turnover, characteristic of metastatic lesions.[1] The primary route of excretion is urinary.

Table 4: Organ Absorbed Doses of 186Re-HEDP in Patients with Metastatic Prostate Cancer[6]

| Organ                       | Mean Absorbed Dose (Gy) | 95% Confidence Interval<br>(Gy) |
|-----------------------------|-------------------------|---------------------------------|
| Whole Body                  | 0.33 (±0.11)            | 0.28 - 0.38                     |
| Bone Lesions (Patient Mean) | 19 (±6)                 | 16 - 22                         |
| Individual Bone Lesions     | 4 - 78                  | -                               |

Table 5: Estimated Radiation Absorbed Doses to Normal Organs from Intraperitoneal Administration of a <sup>186</sup>Re-labeled Monoclonal Antibody[7]



| Organ      | Mean Absorbed Dose (rad/mCi ± s.d.) |
|------------|-------------------------------------|
| Whole Body | 0.7 ± 0.3                           |
| Marrow     | 0.4 ± 0.1                           |
| Liver      | 1.9 ± 0.9                           |
| Lungs      | 1.3 ± 0.7                           |
| Kidneys    | 0.2 ± 0.2                           |
| Intestine  | 0.2 ± 0.2                           |

Note: This data is for a <sup>186</sup>Re-labeled monoclonal antibody administered intraperitoneally and is provided for comparative purposes. Significant myelosuppression was observed at marrow doses above 100 rad.[7]

### **Experimental Protocols**

Phase I Dose-Escalation Study for <sup>186</sup>Re-HEDP in Metastatic Breast Cancer[3]

- Objective: To determine the maximum tolerated administered activity of <sup>186</sup>Re-HEDP.
- Patient Population: 12 patients with metastatic breast cancer, each with at least four bone metastases and adequate hematological function.
- Study Design: Dose-escalation study with groups of three consecutive patients.
- Dosage Regimen: Starting dose of 1295 MBq (35 mCi), escalated in increments of 555 MBq to 2960 MBq (80 mCi).
- Safety Assessments: Monitoring for adverse events, with a focus on hematological toxicity. Platelet toxicity was graded, with Grades 3 (platelets 25-50 x 10°/l) and 4 (platelets < 25 x 10°/l) considered unacceptable.





Click to download full resolution via product page

Workflow for Phase I Dose-Escalation Study of 186Re-HEDP.



### Rhenium-186 Nanoliposomes (186RNL)

<sup>186</sup>RNL is a liposomal formulation of **Rhenium-186** being investigated for the treatment of cancers in the central nervous system, such as leptomeningeal metastases and recurrent glioma.[4][8]

### **Preclinical Safety Profile**

Preclinical studies in rats have demonstrated a favorable safety profile for intraventricularly administered <sup>186</sup>RNL.

Table 6: Preclinical Safety of Intraventricular <sup>186</sup>RNL in Wistar Rats[4]

| Parameter                    | Observation                                                                          |
|------------------------------|--------------------------------------------------------------------------------------|
| Maximum Tolerated Dose (MTD) | Not reached at doses up to 1.34 mCi (absorbed dose up to 1075 Gy).                   |
| Adverse Effects              | No evidence of adverse <sup>186</sup> RNL-related effects observed through 3 months. |
| Histological Findings        | Slight focal thickening of the leptomeninges, suggesting mild reactive hypertrophy.  |

### **Clinical Safety Profile**

The ReSPECT-GBM Phase 1/2 trial evaluated the safety of <sup>186</sup>RNL delivered by convection-enhanced delivery (CED) in patients with recurrent glioma.

Table 7: Safety and Dosimetry Data from the ReSPECT-GBM Phase 1/2 Trial[8]



| Parameter                                       | Result                                                                                          |
|-------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Administered Doses                              | 1.0 - 31.2 mCi in a volume of 0.6 - 12.3 mL                                                     |
| Dose-Limiting Toxicities                        | None observed                                                                                   |
| Serious Adverse Events                          | None related to treatment                                                                       |
| Adverse Events (AEs)                            | Most AEs were mild or moderate (Grade 1 or 2) and non-serious. No patients withdrew due to AEs. |
| Average Absorbed Radiation Dose (AARD) to Tumor | 273 Gy (range: 8.9 - 740 Gy)                                                                    |
| Radiation Exposure Outside the Brain            | Negligible                                                                                      |

### **Experimental Protocols**

Preclinical Safety and Efficacy Study of Intraventricular <sup>186</sup>RNL in Rats[4]

- Objective: To establish the maximum tolerated dose (MTD) and assess the efficacy of <sup>186</sup>RNL.
- Animal Model: Wistar rats.
- Study Design: Eight cohorts of rats (n=3 each) for MTD assessment. A separate efficacy study was conducted in a rat model of leptomeningeal metastases.
- Dosage Regimen (MTD): Intraventricular injection of increasing activities of <sup>186</sup>RNL (0, 0.480, 0.800, 1.000, 1.150, and 1.340 mCi).
- Toxicity Assessment: Daily monitoring of food and water intake, daily weights, and observation for neurological deficits.
- Efficacy Assessment: C6-Luc glioma cells were injected intraventricularly, and animals were treated with 0.69 mCi of <sup>186</sup>RNL. Tumor growth was assessed by luciferase bioluminescence.
- Dosimetry: Absorbed doses were assessed with gamma camera imaging at 0h, 24h, and 48h post-treatment.





#### Click to download full resolution via product page

Experimental Workflow for Preclinical Evaluation of 186RNL.

#### ReSPECT-GBM Phase 1/2 Clinical Trial Protocol (NCT01906385)[8]

- Objective: To evaluate the safety, tolerability, and activity of a single dose of <sup>186</sup>RNL in patients with recurrent glioma.
- Study Design: Multi-center, sequential cohort, open-label, dose-escalation Phase 1/2 trial.
- Patient Population: Adult patients with recurrent glioma.
- Drug Administration: Single dose of <sup>186</sup>RNL administered by convection-enhanced delivery (CED) following computer-assisted treatment planning using MRI guidance and placement of intracranial catheter(s).

### Foundational & Exploratory





- Dosimetry and Distribution Assessment: <sup>186</sup>RNL infusion dynamic imaging, whole-body planar, and SPECT/CT imaging were obtained up to 8 days following treatment.
- Safety Follow-up: Patients were followed for safety, progression, and survival.





Click to download full resolution via product page

Workflow for the ReSPECT-GBM Phase 1/2 Clinical Trial.



### Conclusion

The initial safety profiles of both <sup>186</sup>Re-HEDP and <sup>186</sup>Re-Nanoliposomes are encouraging, with manageable and predictable toxicities. For <sup>186</sup>Re-HEDP, myelosuppression, particularly thrombocytopenia, is the primary dose-limiting factor. For <sup>186</sup>Re-Nanoliposomes, preclinical and early clinical data suggest a high therapeutic index with minimal systemic toxicity when delivered locally. Further clinical investigation is warranted for both compounds to fully elucidate their safety and efficacy in their respective indications. This guide provides a foundational understanding of the safety considerations for researchers and clinicians working with these promising **Rhenium-186** based radiopharmaceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dosimetry of rhenium-186-labeled monoclonal antibodies: methods, prediction from technetium-99m-labeled antibodies and results of phase I trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of rhenium-186-HEDP in patients with bone metastases originating from breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.plustherapeutics.com [ir.plustherapeutics.com]
- 4. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 5. Steps in the MIRD Calculation [ehealth.kcl.ac.uk]
- 6. Phase I/II trials of 186Re-HEDP in metastatic castration-resistant prostate cancer: post-hoc analysis of the impact of administered activity and dosimetry on survival PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medical Internal Radiation Dosimetry | PPTX [slideshare.net]
- To cite this document: BenchChem. [Initial Safety Profile of Rhenium-186 Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1221839#initial-safety-profile-of-rhenium-186-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com